

# Thermochemical Profile of p-Menth-3-ene: A Technical Guide

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## Compound of Interest

Compound Name: *p*-MENTH-3-ENE

Cat. No.: B1215651

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## Introduction

**p-Menth-3-ene** (C<sub>10</sub>H<sub>18</sub>) is a monoterpene and an alicyclic hydrocarbon.<sup>[1][2]</sup> As a member of the terpene family, its thermochemical properties are of significant interest in various fields, including fragrance, flavoring, and as a potential biofuel component. Understanding its energetic characteristics, such as enthalpy of formation, heat capacity, and entropy, is crucial for process design, safety assessments, and computational modeling of its behavior in chemical and biological systems.

This technical guide provides a comprehensive overview of the available thermochemical data for **p-menth-3-ene**. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally related and isomeric monoterpenes to offer a comparative context. Furthermore, it details the established experimental protocols for determining these thermochemical properties and discusses computational approaches as a powerful alternative for data acquisition.

## Physicochemical Properties of p-Menth-3-ene

Basic physicochemical properties of **p-menth-3-ene** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>18</sub>
Molecular Weight	138.25 g/mol
CAS Number	500-00-5
Stereochemistry	Racemic

## Thermochemical Data of p-Menth-3-ene and Related Monoterpenes

Direct experimental thermochemical data for **p-menth-3-ene**, such as enthalpy of formation, standard entropy, and heat capacity, are not readily available in the surveyed literature. However, data for isomeric and structurally similar monoterpenes provide valuable reference points. The following table summarizes key thermochemical data for limonene and 3-carene, which are isomers of **p-menth-3-ene**.

Compound	Formula	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	$\Delta_f H^\circ_{\text{liquid}}$ (kJ/mol)	$C_{p,\text{gas}}$ (J/mol·K)	$S^\circ_{\text{gas}}$ (J/mol·K)
p-Menth-3-ene	C <sub>10</sub> H <sub>18</sub>	Data not available	Data not available	Data not available	Data not available
d-Limonene[3]	C <sub>10</sub> H <sub>16</sub>	Data not available	Data not available	Data not available	Data not available
3-Carene[4]	C <sub>10</sub> H <sub>16</sub>	Data not available	Data not available	Data not available	Data not available

Note: The absence of data highlights the need for experimental determination or high-level computational studies for **p-menth-3-ene**.

## Experimental Protocols for Thermochemical Data Determination

The determination of fundamental thermochemical properties for organic compounds like **p-menth-3-ene** relies on a suite of well-established calorimetric and analytical techniques. The following sections detail the standard experimental protocols applicable to this monoterpene.

## Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is a cornerstone of thermochemical data, typically determined from the enthalpy of combustion ( $\Delta_c H^\circ$ ).

Methodology: Oxygen-Bomb Combustion Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **p-menth-3-ene** (typically in a gelatin capsule or on a sample holder) is placed in a crucible inside a high-pressure vessel, the "bomb". A fuse wire is positioned to ensure ignition.
- **Calorimeter Setup:** The bomb is filled with high-pressure oxygen (typically ~30 atm) and submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a stable maximum and then begins to cool.
- **Data Analysis:** The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is calculated from the heat released. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Heat Capacity and Entropy Determination

Heat capacity ( $C_p$ ) and standard entropy ( $S^\circ$ ) are determined through low-temperature adiabatic calorimetry.

#### Methodology: Adiabatic Calorimetry

- **Sample Preparation:** A purified sample of **p-menth-3-ene** is sealed in a calorimeter vessel under vacuum.
- **Calorimeter and Cryostat:** The calorimeter vessel is placed in a cryostat and cooled to near absolute zero (typically around 5 K). The calorimeter is surrounded by an adiabatic shield, the temperature of which is precisely controlled to match that of the sample vessel, minimizing heat exchange with the surroundings.
- **Heating and Measurement:** A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated in small increments up to and beyond room temperature.
- **Data Analysis:** The heat capacity at each temperature is calculated from the energy input and the temperature change. The experimental heat capacity data is then used to determine the standard entropy and enthalpy at 298.15 K by integrating the  $C_p/T$  versus  $T$  and  $C_p$  versus  $T$  curves, respectively, from 0 K.

## Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a critical property for understanding the volatility of a compound and for deriving the enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ).

#### Methodology: Static Method

- **Apparatus:** A sample of **p-menth-3-ene** is placed in a thermostated vessel connected to a pressure transducer. The system is evacuated to remove air.
- **Measurement:** The sample is maintained at a constant temperature, and the pressure is allowed to equilibrate. The equilibrium pressure is recorded as the vapor pressure at that temperature.
- **Temperature Range:** Measurements are repeated over a range of temperatures.
- **Data Analysis:** The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

## Computational Thermochemistry

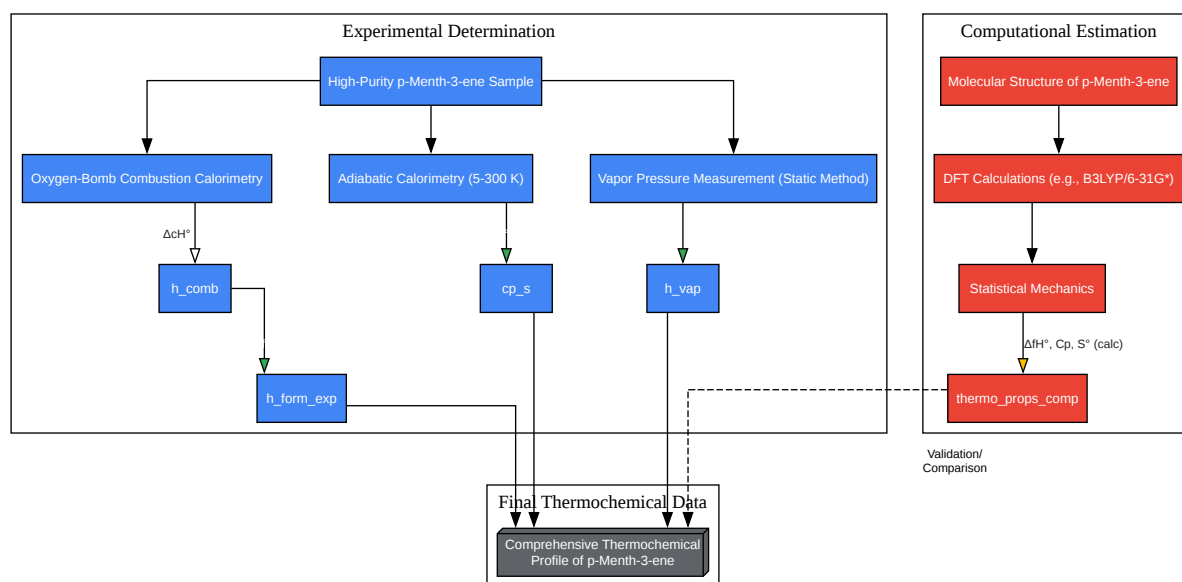
In the absence of experimental data, computational methods provide a robust means of estimating thermochemical properties.

Methodology: Density Functional Theory (DFT)

- **Molecular Modeling:** The three-dimensional structure of the **p-menth-3-ene** molecule is built and optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G\*).
- **Frequency Calculations:** Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
- **Property Calculation:** The standard enthalpy of formation, heat capacity, and entropy are calculated using statistical mechanics principles based on the computed vibrational frequencies and molecular structure.

## Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical data for **p-menth-3-ene**, combining both experimental and computational approaches.



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Workflow for Thermochemical Data Determination.

## Conclusion

While direct experimental thermochemical data for **p-menth-3-ene** is currently scarce in the public domain, established methodologies in calorimetry and computational chemistry provide clear pathways for its determination. The data for isomeric monoterpenes such as limonene and carene serve as valuable benchmarks. For researchers and professionals in drug development and other fields requiring precise thermochemical data, a combination of the experimental protocols and computational methods outlined in this guide will enable the

generation of a comprehensive and reliable thermochemical profile for **p-menth-3-ene**. This, in turn, will facilitate more accurate modeling, process optimization, and safety assessments involving this compound.

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